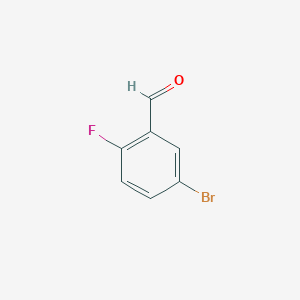

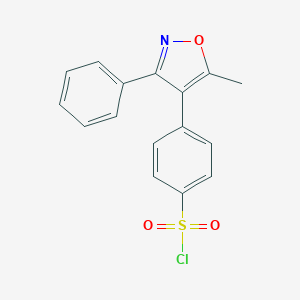

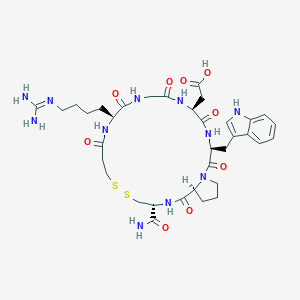

![molecular formula C18H22N2O7 B134374 N-[(2-邻苯二甲酰亚胺)氧基]乙基-N,N-二乙酸乙酯 CAS No. 156491-74-6](/img/structure/B134374.png)

N-[(2-邻苯二甲酰亚胺)氧基]乙基-N,N-二乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves the reaction of phthalimide derivatives with various reagents. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide (L1) is synthesized by reacting an in situ generated ArTe− with N-(2-bromoethyl)phthalimide . Similarly, O,O-diethyl N-[(trans-4-aryl-5,5-dimethyl-2-oxido-2λ5-1,3,2-dioxaphosphorinan-2-yl)methyl]phosphoramidothioates are synthesized from O,O-diethyl phosphoramidothioate, a benzaldehyde or ketone, and a 1,3,2-dioxaphosphorinane 2-oxide . These methods suggest that the synthesis of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate might involve similar nucleophilic substitution and condensation reactions.

Molecular Structure Analysis

The molecular structure of phthalimide derivatives is characterized using various spectroscopic techniques. For example, the structure of N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide and its oxidized product is confirmed through crystallography, showing bond lengths and the formation of a novel tellura heterocycle . The structural elucidation of N-[(4'-Substituted phenylthio)ethyl] phthalimides is achieved using UV, IR, 1H NMR, 13C NMR, and mass spectra . These techniques could be applied to determine the molecular structure of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate.

Chemical Reactions Analysis

The reactivity of phthalimide derivatives is highlighted by their ability to undergo various chemical reactions. The paper on N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide describes its oxidation by ruthenium(III) chloride and ligation with ruthenium(II), leading to changes in the oxidation state of tellurium and the formation of a heterocycle . Similarly, the carbon-nitrogen and carbon-sulfur bond fissions of N-[(4'-Substituted phenylthio)ethyl] phthalimides in alkaline and acidic media are discussed . These reactions indicate that Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate may also undergo bond fissions and form complexes with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of phthalimide derivatives can be inferred from their synthesis and structural data. The bond lengths and angles provide information about the stability and reactivity of the compounds . The solubility, melting points, and boiling points can be estimated based on the functional groups present in the molecule. The toxicity and effects on biological systems, as seen in the study of diethyl phthalate's effects on radish seedlings, can also be part of the compound's physical and chemical properties analysis .

科学研究应用

化学分析和风险评估

邻苯二甲酸盐,如邻苯二甲酸二乙酯 (DEP),是合成化合物,应用广泛,包括用作 PVC 塑料和个人护理产品中的增塑剂。它们在消费品和环境中的存在引发了公众对潜在致癌、致畸、肝毒和内分泌效应的健康担忧。研究已经开发并验证了测定各种样品中邻苯二甲酸盐的方法,包括酒精饮料和未记录的酒精产品,突出了此类产品消费者的风险评估 (Leitz et al., 2009; Chen et al., 2006)。

环境影响和生物降解

邻苯二甲酸酯,如 DEHP,由于在塑料配方中的广泛使用而被认为是环境污染物。它们在受污染土壤修复过程中的生物降解和细菌群落结构的变化对于了解其环境影响和潜在缓解策略至关重要。已经分离出具有高效降解能力的微生物联合体,提供了对解毒机制和特定细菌属在生物修复过程中的作用的见解 (Bai et al., 2020)。

健康影响

接触邻苯二甲酸酯与各种健康风险有关,包括生殖毒性。例如,产前接触某些邻苯二甲酸酯与男性婴儿的肛生殖距离改变有关,作为生殖毒性的生物标志物。这引发了对邻苯二甲酸酯接触安全性的担忧,尤其是在儿童等弱势群体中 (Bornehag et al., 2014)。

超分子性质

邻苯二甲酰亚胺衍生物,例如 Dowarah 等人研究的基于吡啶酮的邻苯二甲酰亚胺柔性体,已被合成并表征其超分子性质。这些研究探索了此类化合物自组装和非共价相互作用,有助于理解它们的化学行为和在材料科学中的潜在应用 (Dowarah et al., 2022)。

作用机制

Target of Action

Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate is primarily used as an intermediate in the preparation of chelating agents . Chelating agents are substances that can form multiple bonds with a single metal ion, making them useful in many industrial and medical applications.

Result of Action

The result of the action of Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate is the formation of chelating agents . These agents can bind to metal ions, which can influence various biological processes depending on the specific agent and its target.

属性

IUPAC Name |

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)oxyethyl-(2-ethoxy-2-oxoethyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O7/c1-3-25-15(21)11-19(12-16(22)26-4-2)9-10-27-20-17(23)13-7-5-6-8-14(13)18(20)24/h5-8H,3-4,9-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWQLVWKMTVLBJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN(CCON1C(=O)C2=CC=CC=C2C1=O)CC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434725 |

Source

|

| Record name | AGN-PC-0MXTSA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate | |

CAS RN |

156491-74-6 |

Source

|

| Record name | AGN-PC-0MXTSA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

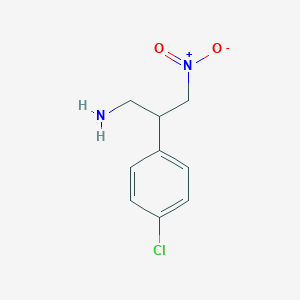

![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)

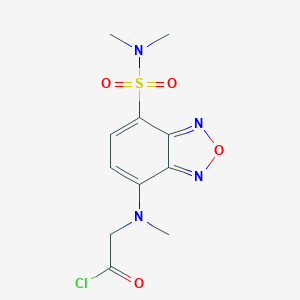

![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)

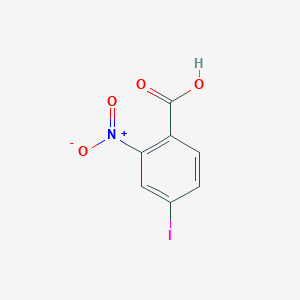

![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)

![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)